

An In-depth Technical Guide to N-Boc-2-bromobenzylamine

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Compound of Interest

Compound Name: *N-Boc-2-bromobenzylamine*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **N-Boc-2-bromobenzylamine**, a key intermediate in organic synthesis and drug discovery. The document details its physicochemical properties, provides experimental protocols for its synthesis and deprotection, and illustrates its utility as a versatile building block in the development of complex molecular architectures.

Physicochemical Properties

N-Boc-2-bromobenzylamine, also known as tert-butyl N-[(2-bromophenyl)methyl]carbamate, is a stable, solid compound at room temperature. The tert-butoxycarbonyl (Boc) protecting group makes the amine functionality less nucleophilic and basic, allowing for selective reactions at other parts of the molecule.^{[1][2]} The presence of the bromo-phenyl group provides a reactive handle for various cross-coupling reactions, making it a valuable intermediate for introducing the 2-bromobenzyl moiety into target molecules.^[3]

Table 1: Physicochemical Data for **N-Boc-2-bromobenzylamine**

Property	Value	References
Molecular Weight	286.16 g/mol	[4][5][6]
Molecular Formula	C ₁₂ H ₁₆ BrNO ₂	[4][6][7]
CAS Number	162356-90-3	[4][5][6][7]
Physical Form	Solid (White to Brown)	[6]
Melting Point	50-54 °C	[6]
Flash Point	>110 °C (>230 °F) - closed cup	[6]
IUPAC Name	tert-butyl N-[(2-bromophenyl)methyl]carbamate	[5]
Synonyms	N-(tert-Butoxycarbonyl)-2-bromobenzylamine, tert-butyl 2-bromobenzylcarbamate	[5][6]

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of **N-Boc-2-bromobenzylamine** and the subsequent deprotection of the Boc group, a common step in multi-step syntheses.

A common route to 2-bromobenzylamine is the reductive amination of 2-bromobenzaldehyde.

Protocol:

- **Reaction Setup:** To a solution of 2-bromobenzaldehyde (1 equivalent) in methanol, add an iridium catalyst such as [pentamethylcyclopentadienyl*Ir(N-phenyl-2-pyridinecarboxamidate)Cl] (1 mol%).[8]
- **Addition of Amine Source:** Add ammonium formate (10 equivalents) to the solution.[8]
- **Reaction:** Stir the mixture at 37 °C for 15 hours.[8]
- **Work-up:**

- Evaporate the solvent under reduced pressure.
- Add aqueous HCl (e.g., 1M) until the pH is between 1 and 2.
- Wash the aqueous solution with diethyl ether (3 times).
- Adjust the pH of the aqueous layer to 10-12 with a base like KOH.
- Extraction and Purification:
 - Extract the product with dichloromethane (3 times).
 - Combine the organic phases, dry over anhydrous sodium sulfate (Na_2SO_4), filter, and evaporate the solvent under reduced pressure to yield 2-bromobenzylamine.[8]

The protection of 2-bromobenzylamine with a Boc group is typically achieved using di-tert-butyl dicarbonate (Boc_2O).

Protocol:

- Reaction Setup: Dissolve 2-bromobenzylamine (1.0 equivalent) in a suitable solvent such as anhydrous tetrahydrofuran (THF) or dichloromethane (DCM) in a round-bottom flask.
- Addition of Reagent: Cool the solution to 0 °C in an ice bath. Add a solution of di-tert-butyl dicarbonate (Boc_2O , 1.0-1.2 equivalents) in the same solvent dropwise.[9] A base like triethylamine or N,N-diisopropylethylamine (1.1 equivalents) can be added to scavenge the acid formed during the reaction.
- Reaction: Allow the reaction mixture to warm to room temperature and stir overnight.[9]
- Work-up:
 - Add a saturated aqueous solution of sodium bicarbonate (NaHCO_3) to the reaction mixture.
 - Extract the mixture with an organic solvent like ethyl acetate or tert-butyl methyl ether (3 times).[9]

- Purification:
 - Combine the organic extracts and wash sequentially with 0.1 N aqueous HCl and saturated aqueous NaHCO_3 solution.[\[9\]](#)
 - Dry the organic phase over anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure to obtain the crude product.[\[9\]](#)
 - If necessary, purify the product by column chromatography on silica gel.

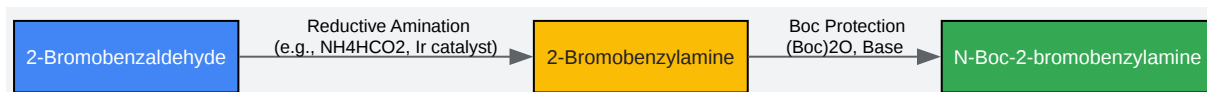
The Boc group is labile under acidic conditions, allowing for its removal to reveal the free amine for subsequent reactions.[\[2\]](#)[\[10\]](#)

Protocol:

- Reaction Setup: Dissolve **N-Boc-2-bromobenzylamine** (1.0 equivalent) in a suitable solvent such as dichloromethane (DCM), dioxane, or ethyl acetate.
- Addition of Acid: Add a strong acid such as trifluoroacetic acid (TFA) (typically 20-50% in DCM) or a solution of hydrogen chloride (HCl) in dioxane (e.g., 4M).[\[11\]](#)
- Reaction: Stir the reaction mixture at room temperature for 1-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
- Work-up:
 - Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent.
 - The product is typically obtained as the corresponding ammonium salt (e.g., hydrochloride or trifluoroacetate).
 - To obtain the free amine, the salt can be neutralized with a base (e.g., saturated aqueous NaHCO_3) and extracted with an organic solvent.

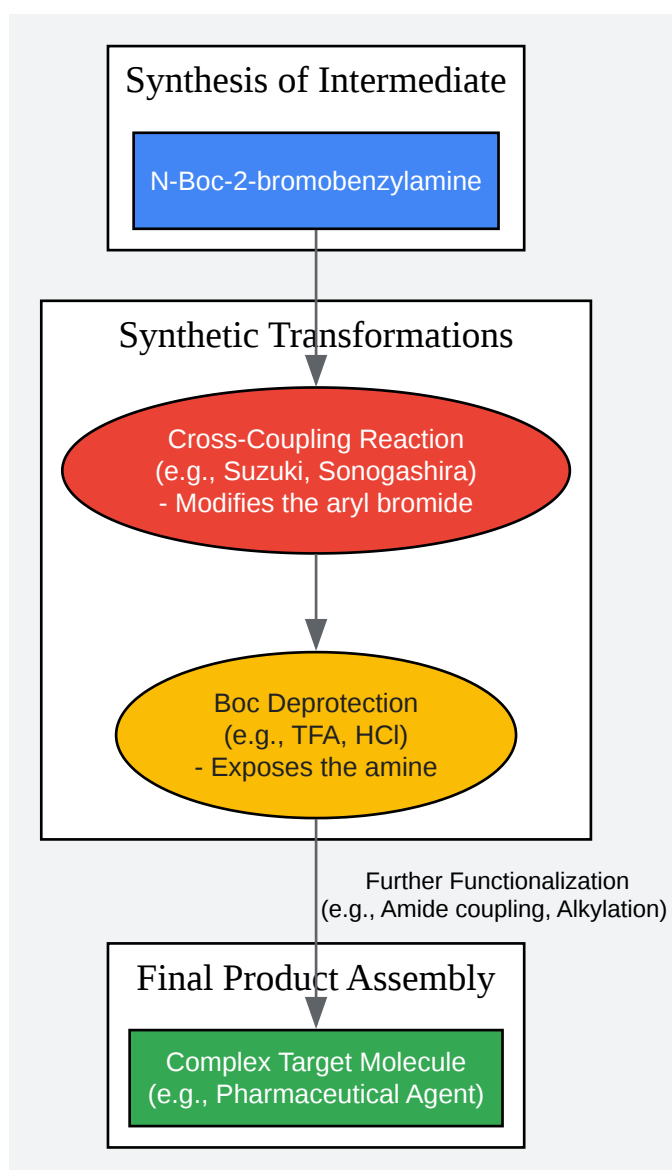
Visualizations: Workflows and Applications

The following diagrams, generated using the DOT language, illustrate the synthesis workflow for **N-Boc-2-bromobenzylamine** and its application as a synthetic intermediate.



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Caption: Synthesis workflow for **N-Boc-2-bromobenzylamine**.



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Caption: Role of **N-Boc-2-bromobenzylamine** as a versatile synthetic intermediate.

Applications in Drug Development

N-Boc-2-bromobenzylamine is a valuable building block in the synthesis of pharmaceutical agents and other biologically active molecules.^{[12][13]} Its utility stems from two key features:

- **The Boc-Protected Amine:** The Boc group is a robust protecting group that is stable to a wide range of reaction conditions, yet can be easily removed when needed.^[2] This allows for the selective modification of other parts of the molecule without interference from the amine group.
- **The Aryl Bromide:** The bromine atom on the phenyl ring serves as a versatile handle for various carbon-carbon and carbon-heteroatom bond-forming reactions, such as Suzuki, Sonogashira, Buchwald-Hartwig, and Heck cross-coupling reactions. This enables the introduction of a wide variety of substituents at this position, facilitating the synthesis of diverse compound libraries for structure-activity relationship (SAR) studies.^[3]

The combination of these features makes **N-Boc-2-bromobenzylamine** an important intermediate for constructing complex molecular scaffolds found in many drug candidates.

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References

- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. nbinno.com [nbinno.com]
- 4. scbt.com [scbt.com]
- 5. 2-Bromo-N-(tert-butoxycarbonyl)benzylamine | C₁₂H₁₆BrNO₂ | CID 7018300 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. N-Boc-2-bromobenzylamine, 97%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 7. 162356-90-3|N-Boc-2-bromobenzylamine|BLD Pharm [bldpharm.com]
- 8. 2-BROMOBENZYLAMINE synthesis - chemicalbook [chemicalbook.com]
- 9. beilstein-journals.org [beilstein-journals.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. bocsci.com [bocsci.com]
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